methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C21H17N5O4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate is 403.12805404 g/mol and the complexity rating of the compound is 799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
Triazole derivatives exhibit antibacterial properties. Researchers have synthesized various triazole-containing drugs, including fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), and trapidil (antihypertensive) . Investigating the antimicrobial potential of this compound could lead to novel antibacterial agents.
Antifungal Potential
Given the structural similarity to known antifungal drugs, exploring the antifungal activity of this compound is crucial. Triazoles like fluconazole and voriconazole have proven effective against fungal infections .
Antiviral Activity
Triazole derivatives have also demonstrated antiviral potential. Investigating their effects against specific viruses could yield valuable insights for drug development .
Antioxidant Properties
Triazoles may possess antioxidant properties, which are essential for combating oxidative stress-related diseases. Further studies could elucidate its antioxidant capacity .
Anti-inflammatory and Analgesic Effects
Triazole compounds have been associated with anti-inflammatory and analgesic activities. Understanding their mechanisms in these contexts could contribute to pain management and inflammation control .
Antiepileptic Applications
Considering the central nervous system, exploring the antiepileptic effects of this compound is relevant. Triazole derivatives like rufinamide have been used in epilepsy treatment .
Antihypertensive Potential
Triazole-containing drugs, such as trapidil, exhibit antihypertensive effects. Investigating this compound’s impact on blood pressure regulation could be valuable .
Antidepressant and Anxiolytic Properties
Triazoles have been studied for their antidepressant and anxiolytic effects. Investigating this compound’s impact on mood disorders could be insightful .
Mécanisme D'action
Target of Action
The primary target of F3406-5346 is the Lymphocytic Choriomeningitis Virus (LCMV) . The compound specifically interferes with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 .
Mode of Action
F3406-5346 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to target residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-5346 .
Biochemical Pathways
The compound affects the pathway of viral entry into the host cell. By inhibiting the pH-dependent fusion mediated by LCMV glycoprotein GP2, it prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This inhibits the initiation of transcription and replication of the virus genome, thereby preventing the spread of the virus within the host.
Result of Action
The result of F3406-5346’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and initiating replication, the compound effectively halts the spread of the virus within the host.
Action Environment
The action of F3406-5346 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion process . Other environmental factors that may influence the compound’s action, efficacy, and stability are currently unknown and warrant further investigation.
Propriétés
IUPAC Name |
methyl 3-[[2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-30-20(28)15-8-5-9-16(12-15)22-19(27)13-25-21(29)26-18(24-25)11-10-17(23-26)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGFYNWTFWBVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.